Tripartin

Epigenetics KDM4 Histone Demethylase Mechanism of Action

Tripartin (CAS 1428962-73-5) is a natural dichlorinated indanone first isolated from the culture broth of a Streptomyces sp. associated with the dung beetle Copris tripartitus.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
Cat. No. B13440024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripartin
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C1(C(Cl)Cl)O)C(=CC(=C2)O)O
InChIInChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1
InChIKeyMSZOGTOYLFZMMQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tripartin Compound Procurement Guide: Natural Product KDM4 Modulator for Epigenetic Research


Tripartin (CAS 1428962-73-5) is a natural dichlorinated indanone first isolated from the culture broth of a Streptomyces sp. associated with the dung beetle Copris tripartitus [1]. It was initially reported as a specific inhibitor of the histone H3 lysine 9 demethylase KDM4 (JMJD2) in HeLa cells . Subsequent mechanistic studies have revealed that Tripartin does not directly inhibit isolated KDM4 enzymes (IC50 > 100 μM) but nonetheless elevates global H3K9me3 levels in cells, suggesting an indirect or alternative mode of action distinct from classical KDM4 catalytic inhibitors [2]. The compound's unique dichloromethylcarbinol-bearing indanone scaffold [3] and its cellular activity profile position it as a valuable tool for interrogating histone methylation dynamics beyond direct enzymatic inhibition.

Tripartin Procurement: Why Substituting with Other KDM4 Inhibitors Fails for Indirect Mechanism Studies


The KDM4 inhibitor landscape comprises numerous small molecules that directly bind and inhibit the catalytic JmjC domain of KDM4 enzymes, including JIB-04, ML324, IOX1, and SD70 [1]. Tripartin distinguishes itself by lacking direct enzymatic inhibition of recombinant KDM4A–E (IC50 > 100 μM) [2], yet it robustly elevates H3K9me3 in cellular contexts. This functional divergence indicates that Tripartin operates through an indirect or alternative mechanism—potentially involving upstream pathway modulation, cofactor sequestration, or protein-protein interaction disruption. Substituting Tripartin with a direct KDM4 catalytic inhibitor would therefore yield fundamentally different cellular outcomes and confound mechanistic interpretations. For experiments requiring a cellular H3K9me3-modulating agent that does not act via JmjC domain engagement, Tripartin is the only well-characterized natural product tool available.

Tripartin Quantitative Evidence: Head-to-Head Comparison Data for Scientific Selection


Mechanistic Divergence: Tripartin Lacks Direct KDM4 Enzymatic Inhibition vs. Direct Inhibitors

Tripartin does not inhibit isolated recombinant KDM4A–E enzymes under standard assay conditions (IC50 > 100 μM) [1]. In contrast, well-established KDM4 tool compounds exhibit potent direct enzymatic inhibition: JIB-04 inhibits KDM4A with IC50 = 440 nM ; ML324 inhibits JMJD2 (KDM4E) with IC50 = 920 nM ; IOX1 inhibits KDM4A with IC50 = 0.6 μM ; and SD70 inhibits KDM4C with IC50 = 30 μM . This stark difference in biochemical profile establishes Tripartin as a functionally distinct probe.

Epigenetics KDM4 Histone Demethylase Mechanism of Action Enzyme Inhibition

Cellular Histone Methylation Selectivity: Tripartin Specifically Elevates H3K9me3 Without Affecting Other Marks

In HeLa cells treated with 10 μM Tripartin for 24 hours, a substantial increase in global H3K9me3 levels was observed by immunoblot analysis [1]. Critically, Tripartin did not affect H3K9me2/me1 (KDM3 substrates), H3K27me3 (KDM6 substrate), H3K4me3 (KDM5 substrate), or H3K36me3 (KDM2/7 substrate) [2]. This selective elevation of H3K9me3 contrasts with pan-JmjC inhibitors like JIB-04, which increase multiple histone marks including H3K27me3 and H3K4me3 in a cell-line dependent manner [3].

Histone Methylation H3K9me3 Epigenetic Profiling Selectivity

Enantiomeric Equivalence: Both Tripartin Enantiomers Display Equivalent Cellular Activity

Synthetic Tripartin enantiomers, separated by chiral HPLC, both produced an apparent increase in H3K9me3 levels in cells as measured by western blot, with no enantiomeric discrimination observed [1]. This finding contrasts with many chiral small-molecule inhibitors where only one enantiomer is active (e.g., JIB-04, where the E-isomer is the active form [2]). The equipotent nature of Tripartin enantiomers suggests that stereochemistry is not a critical determinant of its cellular activity, providing synthetic and procurement flexibility.

Stereochemistry Enantiomer Activity Chemical Synthesis Structure-Activity Relationship

Scaffold Uniqueness: Tripartin's Dichlorinated Indanone Core is Distinct from All Other KDM4 Modulators

Tripartin possesses a (3S)-3-(dichloromethyl)-3,4,6-trihydroxy-2H-inden-1-one structure [1]. This dichlorinated indanone scaffold is absent among all other known KDM4 inhibitors, which predominantly belong to 8-hydroxyquinoline (e.g., ML324, IOX1), pyridine dicarboxylate (e.g., JIB-04), or benzamide (e.g., SD70) chemotypes [2]. Structure-activity relationship studies have shown that Tripartin analogues with a dichloromethylcarbinol group derived from the indanone scaffold are inactive against isolated KDM4 enzymes, underscoring the critical importance of the intact Tripartin scaffold for its unique cellular activity [3].

Chemoinformatics Natural Product Scaffold Chemical Space Lead Discovery

Tripartin Application Scenarios: Where This Compound Provides Unique Scientific Value


Elucidating Indirect KDM4 Modulation Mechanisms

Tripartin is ideally suited for studies aiming to identify or characterize non-catalytic mechanisms that elevate H3K9me3. Since Tripartin does not directly inhibit KDM4 enzymes (IC50 > 100 μM) [1], any observed increase in H3K9me3 must arise from upstream pathway interference, protein-protein interaction disruption, cofactor depletion, or other indirect modes. This property makes Tripartin an essential control for distinguishing direct enzymatic inhibition from indirect cellular modulation in epigenetic drug discovery programs.

Selective H3K9me3 Profiling Without Confounding Histone Mark Changes

Investigators requiring clean H3K9me3 elevation without perturbing H3K9me2/me1, H3K27me3, H3K4me3, or H3K36me3 should select Tripartin. Its exclusive effect on H3K9me3 [2] contrasts with pan-JmjC inhibitors like JIB-04 and IOX1, which alter multiple histone methylation states. Tripartin thus enables high-resolution dissection of H3K9me3-specific transcriptional and chromatin remodeling events, reducing experimental noise from off-target histone modifications.

Synthetic and Medicinal Chemistry Campaigns Targeting Novel KDM4-Modulating Chemotypes

The dichlorinated indanone scaffold of Tripartin is structurally unrelated to all other known KDM4 inhibitor chemotypes [3]. Medicinal chemistry teams seeking to diversify their chemical series or explore novel binding modes can use Tripartin as a starting template. The scaffold's unique substitution pattern (dichloromethylcarbinol, trihydroxy indanone) provides multiple vectors for derivatization, and the equipotent nature of both enantiomers [4] simplifies synthetic planning and scale-up.

Epigenetic Tool Compound for Natural Product-Inspired Discovery

Tripartin serves as a benchmark natural product for laboratories investigating insect-associated bacterial symbionts as sources of epigenetic modulators. Its discovery from a dung beetle-associated Streptomyces sp. [5] exemplifies the value of exploring under-sampled ecological niches. Researchers can use Tripartin as a reference standard for comparative metabolomics or as a positive control in screens for new histone methylation modulators derived from similar environments.

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